N-[1-acetyl-3-(difluoromethyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
N~1~-[1-ACETYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an acetyl group and a difluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-ACETYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via difluoromethylation reactions, which can be achieved using reagents like difluoromethyl sulfonium salts or difluorocarbene precursors.
Industrial Production Methods
Industrial production of N1-[1-ACETYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]ACETAMIDE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-ACETYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N~1~-[1-ACETYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-[1-ACETYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways, leading to its potential anti-inflammatory and analgesic effects.
Pathways Involved: It modulates the activity of cyclooxygenase enzymes and inhibits the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
- N-phenylacetamide sulphonamides
Uniqueness
N~1~-[1-ACETYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]ACETAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C8H9F2N3O2 |
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Molecular Weight |
217.17 g/mol |
IUPAC Name |
N-[2-acetyl-5-(difluoromethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C8H9F2N3O2/c1-4(14)11-7-3-6(8(9)10)12-13(7)5(2)15/h3,8H,1-2H3,(H,11,14) |
InChI Key |
ZTOKPLKBMXOIII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C(=O)C)C(F)F |
Origin of Product |
United States |
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